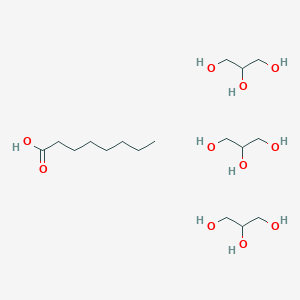

Triglycerol caprylate

Description

Properties

CAS No. |

51033-28-4 |

|---|---|

Molecular Formula |

C17H40O11 |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

octanoic acid;propane-1,2,3-triol |

InChI |

InChI=1S/C8H16O2.3C3H8O3/c1-2-3-4-5-6-7-8(9)10;3*4-1-3(6)2-5/h2-7H2,1H3,(H,9,10);3*3-6H,1-2H2 |

InChI Key |

IZVQHEYRKDCICI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.C(C(CO)O)O.C(C(CO)O)O.C(C(CO)O)O |

Origin of Product |

United States |

Nomenclature and Structural Research Within Triacylglycerol Frameworks

Positional Isomerism and Stereospecificity of Triglycerol Caprylate

Triglycerol caprylate, a triacylglycerol (TAG), is formed from a single glycerol (B35011) molecule esterified with three caprylic acid (octanoic acid) molecules. cymitquimica.com Its chemical structure is characterized by a glycerol backbone with three hydroxyl groups at the sn-1, sn-2, and sn-3 positions, where "sn" denotes stereospecific numbering. smolecule.comnih.gov This numbering system provides a standardized method for describing the position of fatty acids on the glycerol molecule. The primary hydroxyl groups are at the sn-1 and sn-3 positions, while the secondary hydroxyl group is at the sn-2 position. smolecule.com

The arrangement of these fatty acid chains on the glycerol backbone gives rise to positional isomerism. smolecule.com When the fatty acids at the sn-1 and sn-3 positions are different, the sn-2 carbon becomes a chiral center, leading to the existence of enantiomers (stereoisomers that are non-superimposable mirror images). nih.govaocs.org For instance, a triacylglycerol with two different fatty acids, such as palmitic and oleic acid, can form molecular species like sn-PPO and sn-OPP, which are enantiomers of each other, and sn-POP, which is a regioisomer of the other two. aocs.org

The stereospecificity of a lipase (B570770) refers to its ability to differentiate between the sn-1 and sn-3 positions on a triglyceride molecule. jmbfs.org The specific positioning of fatty acids in a TAG molecule is a key factor influencing the physical and chemical properties of oils and fats. nih.gov While the 1,3-random-2-random theory is often cited, many vegetable oils exhibit non-random distribution of fatty acids at the sn-1 and sn-3 positions. nih.gov

Table 1: Isomeric Forms of Glyceryl Caprylate-Caprate

| Isomer Name | Structural Description |

| Glyceryl 1-caprylate-2,3-dicaprate | Caprylic acid at sn-1, capric acid at sn-2 and sn-3. |

| Glyceryl 1-caprate-2,3-dicaprylate | Capric acid at sn-1, caprylic acid at sn-2 and sn-3. |

| Glyceryl 1,2-dicaprylate-3-caprate | Caprylic acid at sn-1 and sn-2, capric acid at sn-3. |

| Glyceryl 1,3-dicaprate-2-caprylate | Capric acid at sn-1 and sn-3, caprylic acid at sn-2. |

This table illustrates the potential positional isomers when considering a mixed triacylglycerol containing both caprylic and capric acids. For pure triglycerol caprylate, all three positions would be occupied by caprylic acid.

Classification and Context within Medium-Chain Triacylglycerols (MCTs) Research

Triglycerol caprylate is classified as a medium-chain triglyceride (MCT). MCTs are triglycerides containing fatty acids with an aliphatic tail of 6 to 12 carbon atoms. wikipedia.org Specifically, MCTs are composed of a glycerol backbone where all three positions are esterified with medium-chain fatty acids (MCFAs), which include caprylic acid (C8:0), capric acid (C10:0), and lauric acid (C12:0). nih.gov

MCTs are found naturally in sources like coconut oil and palm kernel oil. wikipedia.orgnih.gov They can also be produced synthetically through the esterification of glycerol with MCFAs. nih.gov Research on MCTs often focuses on their unique metabolic properties. Unlike long-chain triglycerides (LCTs), MCTs are more readily digested and absorbed in the gastrointestinal tract. myketocal.com They are transported directly to the liver via the portal vein, where they are rapidly metabolized for energy. nih.govmyketocal.com This efficient metabolism makes them a subject of interest in various nutritional and medical applications.

Table 2: Common Medium-Chain Fatty Acids (MCFAs)

| Common Name | Systematic Name | Chemical Formula |

| Caproic acid | Hexanoic acid | C6H12O2 |

| Caprylic acid | Octanoic acid | C8H16O2 |

| Capric acid | Decanoic acid | C10H20O2 |

| Lauric acid | Dodecanoic acid | C12H24O2 |

This table is based on information from reference wikipedia.org.

Molecular Species Composition and Distribution Theories Relevant to Triglycerol Caprylate

The molecular species composition of natural triacylglycerols can be incredibly complex. A triacylglycerol with just five different fatty acid constituents can result in 75 different molecular species, not including enantiomers. aocs.org The specific proportions of each molecular species in a natural fat are determined by the specificities of the enzymes involved in their biosynthesis and the available pool of fatty acids. aocs.org

Several theories have been proposed to predict the distribution of fatty acids within a triacylglycerol molecule. One of the earlier and more accepted theories was the 1,3-random-2-random theory, which suggested a random distribution of fatty acids at the sn-1 and sn-3 positions. nih.gov However, extensive research has shown that the distribution is often not random, indicating a high degree of specificity in the enzymatic processes of TAG synthesis. nih.govmdpi.com

Modern analytical techniques, such as silver ion chromatography and reversed-phase high-performance liquid chromatography (HPLC), are used to separate and identify the various molecular species of triacylglycerols. aocs.org These methods separate TAGs based on their degree of unsaturation and the combined chain lengths of their fatty acid moieties. aocs.org The analysis of molecular species provides valuable insights into the structure and function of natural fats and oils. However, some researchers now consider early molecular distribution theories to be of limited practical value due to the lack of a consistent biochemical basis when applied to stereospecific analysis results. aocs.org

Synthetic Methodologies and Process Engineering of Triglycerol Caprylate

Chemical Synthesis Approaches

Direct Esterification Protocols and Optimization

Direct esterification is a prominent method for synthesizing triglycerol caprylate, involving the reaction of triglycerol with caprylic acid, typically at elevated temperatures to facilitate the removal of water as a byproduct and drive the reaction towards completion. Optimization of this process involves careful control of reaction conditions such as temperature, molar ratio of reactants, and catalyst loading.

One approach utilizes a microwave-assisted synthesis with a heterogeneous acid catalyst, which has been shown to significantly reduce reaction times compared to conventional heating methods. In a study on the synthesis of tricaprylin (B1683027), a structurally similar triglyceride, a 99.5% conversion of caprylic acid was achieved in just 16 minutes. ias.ac.in This was accomplished using a molar ratio of caprylic acid to glycerol (B35011) of 3:5, a reaction temperature of 80°C, and a 4% catalyst loading of Amberlyst-15 by weight of the fatty acid. ias.ac.in In contrast, conventional heating at the same temperature resulted in only a 10% conversion in the same timeframe. ias.ac.in

Enzymatic direct esterification presents a greener alternative, operating under milder conditions. In a solvent-free system for the synthesis of 1,3-diacylglycerols from glycerol and various fatty acids, including caprylic acid, the removal of water via vacuum (3 mm Hg) was crucial. dss.go.th This shifted the equilibrium, leading to a 98% conversion of caprylic acid within 12 hours at 25°C, using Lipozyme as the biocatalyst. dss.go.thresearchgate.net

| Parameter | Microwave Synthesis (Tricaprylin) | Enzymatic Synthesis (Dicapryloylglycerol) |

| Reactants | Caprylic Acid, Glycerol | Caprylic Acid, Glycerol |

| Catalyst | Amberlyst-15 | Lipozyme |

| Temperature | 80°C | 25°C |

| Time | 16 minutes | 12 hours |

| Key Condition | Microwave Irradiation | Water removal under vacuum |

| Conversion | 99.5% | 98% |

Transesterification Reactions Utilizing Glycerol and Alkyl Esters

Transesterification offers an alternative pathway to triglycerol caprylate, reacting triglycerol with an alkyl ester of caprylic acid, such as methyl caprylate. This process is also an equilibrium reaction where an alcohol is displaced from the ester by triglycerol. The reaction can be catalyzed by acids, bases, or enzymes.

A key advantage of transesterification is that it can sometimes be conducted under milder conditions than direct esterification. The reaction of glycerol with C8-C12 methyl esters can be performed at temperatures ranging from 140°C to 260°C under vacuum, with a preferred range of 180°C to 220°C. googleapis.com Using a molar ratio of 1 mole of glycerol to 3.3 to 3.9 moles of the methyl esters, a conversion to triglycerides of 95% or higher can be achieved. googleapis.com The continual removal of the methanol (B129727) byproduct is essential to drive the reaction forward. googleapis.com

Catalytic Systems for Chemical Synthesis

Heterogeneous acidic catalysts are widely employed due to their ease of separation from the reaction product, reusability, and often lower corrosivity (B1173158) compared to homogeneous mineral acids.

Ion Exchange Resins: Amberlyst-15, a sulfonic acid-based ion exchange resin, has proven to be a highly effective and reusable catalyst for esterification. In the microwave-assisted synthesis of tricaprylin, a 4% loading of Amberlyst-15 resulted in a 99.5% conversion of caprylic acid in 16 minutes at 80°C. ias.ac.in The catalyst's recyclability was demonstrated over 8 cycles without a significant loss in conversion. researchgate.net

Tungstated Zirconia (WZ): This solid superacid catalyst is recognized for its strong acidity and high thermal stability, making it suitable for both esterification and transesterification reactions. researchgate.netnacatsoc.org Studies on model compounds have shown that WZ can effectively catalyze both reactions, with its activity being influenced by the calcination temperature, which affects the catalyst's physicochemical properties. researchgate.net Research on the esterification of waste acid oil demonstrated that a 20 wt.% WO₃/ZrO₂ catalyst achieved a 96% FFA conversion at 150°C in 2 hours. nih.gov While being a very active catalyst for both transesterification and esterification, sulfated zirconia (SZ) has shown issues with sulfur leaching, which reduces its long-term activity. In contrast, tungstated zirconia was found to be more stable and easily regenerated. researchgate.net

| Catalyst | Reaction Type | Key Findings |

| Amberlyst-15 | Esterification | 99.5% conversion of caprylic acid at 80°C in 16 min (microwave). Reusable for 8 cycles. ias.ac.inresearchgate.net |

| Tungstated Zirconia | Esterification/Transesterification | High FFA conversion (96%) at 150°C. More stable and regenerable than sulfated zirconia. nih.govresearchgate.net |

Certain metal salts function as effective Lewis acid catalysts in esterification reactions.

Zinc Chloride (ZnCl₂): The efficacy of zinc chloride as a catalyst for the esterification of fatty acids with glycerol has been demonstrated. Optimal conditions for this reaction were found to be a temperature of 195°C, a catalyst concentration of 0.3% ZnCl₂, and a glycerol to fatty acid molar ratio of 1:1, which resulted in a conversion of up to 99%. scirp.orgscirp.org

Tin(II) Chloride (SnCl₂): Tin(II) chloride is another effective Lewis acid catalyst for esterification. It has been shown to be highly active for the esterification of free fatty acids and can be recovered and reused without a loss of activity. researchgate.net In a study on the esterification of high FFA Jatropha oil, the optimal conditions were found to be 60°C, a catalyst loading of 10% w/w, and a methanol to oil molar ratio of 120:1. undip.ac.id This highlights its potential for catalyzing the synthesis of triglycerol caprylate under relatively mild temperatures.

| Catalyst | Reactants | Temperature | Catalyst Loading | Conversion |

| Zinc Chloride (ZnCl₂) ** | Fatty Acids, Glycerol | 195°C | 0.3% | Up to 99% scirp.orgscirp.org |

| Tin(II) Chloride (SnCl₂) ** | High FFA Oil, Methanol | 60°C | 10% w/w | High (exact % not specified) undip.ac.id |

Biosourced catalysts, primarily enzymes, offer a green and highly selective route for the synthesis of triglycerol caprylate. These reactions are conducted under mild conditions, reducing energy consumption and the formation of byproducts.

Immobilized Lipases (e.g., Candida antarctica Lipase (B570770) B): Candida antarctica lipase B (CALB), particularly in its immobilized form as Novozym 435, is a widely used and efficient biocatalyst for esterification. fkit.hrrsc.orgsigmaaldrich.com In the solvent-free enzymatic synthesis of polyglycerol-10 laurate and caprylate, complete fatty acid conversion was achieved at 65°C with a 5 wt% enzyme loading, facilitated by nitrogen flushing to remove water. fkit.hr Another study on the synthesis of polyglycerol fatty acid esters using Lipozyme 435 identified optimal conditions as a reaction temperature of 84.48°C, a 6-hour reaction time, a polyglycerol to fatty acid molar ratio of 1.35:1, and an enzyme usage of 1.41 wt.%, achieving a maximum esterification efficiency of 67.34% for medium-chain fatty acids. nih.govresearchgate.net

The direct esterification of glycerol with caprylic acid using immobilized Rhizomucor miehei lipase (Lipozyme) in a solvent-free system also showed high conversion. With a stoichiometric ratio of reactants and water removal under vacuum, a 98% conversion of caprylic acid was reached at 25°C. dss.go.thresearchgate.net

| Catalyst | Reactants | Temperature | Time | Conversion/Efficiency |

| Novozym 435 (CALB) | Polyglycerol-10, Caprylic Acid | 65°C | - | Complete Conversion fkit.hr |

| Lipozyme 435 | Polyglycerol, Medium-Chain Fatty Acids | 84.48°C | 6 h | 67.34% Efficiency nih.govresearchgate.net |

| Lipozyme (immobilized R. miehei) | Glycerol, Caprylic Acid | 25°C | 12 h | 98% Conversion dss.go.thresearchgate.net |

Advanced Reaction Conditions and Process Parameters Optimization (e.g., Molar Ratios, Temperature, Reaction Time, Pressure)

The efficiency and yield of triglycerol caprylate synthesis are significantly influenced by the optimization of reaction conditions. Key parameters that are often manipulated to achieve desired product characteristics include molar ratios of reactants, temperature, reaction time, and pressure.

Molar Ratios: The molar ratio of polyglycerol to caprylic acid is a critical factor affecting the degree of esterification. In the synthesis of polyglyceryl-10 caprylates, varying the molar ratio of polyglycerin-10 to caprylic acid has been studied to control the formation of mono-, di-, or higher esters. nih.govnih.govresearchgate.net For instance, in the enzymatic synthesis of polyglycerol fatty acid esters, a molar ratio of polyglycerol to fatty acid of 1.35:1 was found to be optimal under specific conditions. nih.gov In other enzymatic syntheses of structured lipids, fatty acid to oil ratios have been investigated at levels of 1:1, 2:1, and 3:1 to maximize the incorporation of caprylic acid. ut.ac.ir

Temperature: Temperature plays a dual role in the synthesis of triglycerol caprylate. Higher temperatures generally increase the reaction rate. For the chemical esterification of polyglycerin-10 with caprylic acid, a temperature of 150 °C has been utilized. nih.govnih.govresearchgate.net In enzymatic reactions, the optimal temperature is crucial for maximizing enzyme activity while minimizing thermal deactivation. Studies on the enzymatic synthesis of polyglycerol esters have identified optimal temperatures around 84.48 °C. nih.gov However, some immobilized lipases can operate effectively at lower temperatures, for example, 55°C for the acidolysis of canola oil with caprylic acid. ut.ac.ir

Reaction Time: The duration of the reaction directly impacts the conversion of reactants and the final product composition. In the enzymatic synthesis of polyglycerol fatty acid esters, an optimal reaction time of 6 hours has been reported to achieve maximum esterification efficiency. nih.gov For the enzymatic incorporation of caprylic acid into oils to form structured lipids, reaction times can range from 15 to 45 hours, depending on other process parameters. ut.ac.ir

Pressure: The application of a vacuum is a common practice in the synthesis of polyglycerol esters to facilitate the removal of water, a byproduct of the esterification reaction, thereby driving the reaction towards product formation. In the synthesis of polyglyceryl-10 caprylates, a vacuum of -0.095 Mpa has been applied. nih.govnih.govresearchgate.net

Table 1: Optimized Reaction Parameters for Polyglycerol Ester Synthesis

| Parameter | Value | Synthesis Method | Reference |

|---|---|---|---|

| Molar Ratio (Polyglycerol:Fatty Acid) | 1.35:1 | Enzymatic Esterification | nih.gov |

| Temperature | 150 °C | Chemical Esterification | nih.govnih.govresearchgate.net |

| Temperature | 84.48 °C | Enzymatic Esterification | nih.gov |

| Temperature | 55 °C | Enzymatic Acidolysis | ut.ac.ir |

| Reaction Time | 6 hours | Enzymatic Esterification | nih.gov |

| Reaction Time | 15-45 hours | Enzymatic Acidolysis | ut.ac.ir |

| Pressure | -0.095 MPa | Chemical Esterification | nih.govnih.govresearchgate.net |

Enzymatic Synthesis Approaches

Enzymatic methods for the synthesis of triglycerol caprylate offer several advantages over conventional chemical routes, including high specificity, milder reaction conditions, and reduced byproduct formation. Lipases are the most commonly employed enzymes for these transformations.

Lipase-Catalyzed Esterification Mechanisms

Lipase-catalyzed esterification is a widely used method for the synthesis of polyglycerol esters. researchgate.netscielo.brscielo.br The mechanism of lipase-catalyzed esterification involves a few key steps. Initially, the lipase's active site, which contains a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate), interacts with the carboxylic acid (caprylic acid). nih.gov This leads to the formation of an acyl-enzyme intermediate, with the release of a water molecule. nih.gov Subsequently, the hydroxyl group of the polyglycerol attacks the acyl-enzyme complex, resulting in the formation of the ester bond and the regeneration of the free enzyme. nih.gov The presence of a small amount of water is often necessary to maintain the catalytic activity of the lipase. nih.gov

Enzymatic Acidolysis for Structured Lipid Formation

Enzymatic acidolysis is a process where the fatty acids of a triglyceride are exchanged with a free fatty acid. This method is particularly useful for the synthesis of structured lipids, including those containing caprylic acid. nih.gov In this process, a lipase catalyzes the reaction between a triglyceride (such as a vegetable oil) and caprylic acid. ut.ac.ir The lipase selectively removes a fatty acid from the glycerol backbone of the triglyceride and replaces it with caprylic acid. This results in a modified triglyceride with caprylic acid incorporated into its structure. For example, the acidolysis of canola oil with caprylic acid using an sn-1,3 specific lipase has been shown to incorporate caprylic acid primarily at the sn-1 and sn-3 positions. ut.ac.ir Similarly, perilla oil has been modified with caprylic acid through lipase-catalyzed acidolysis to produce structured lipids. dss.go.th

Enzymatic Interesterification Strategies

Enzymatic interesterification is another versatile strategy for the synthesis of structured lipids, which can be applied to produce triglycerol caprylate. aocs.org This process involves the exchange of fatty acids between two different triglycerides or between a triglyceride and a fatty acid ester, catalyzed by a lipase. aocs.org In the context of triglycerol caprylate, this could involve the reaction of a polyglycerol with a caprylic acid ester or the interesterification of a triglyceride with polyglycerol caprylate. The use of enzymatic interesterification allows for the modification of the physical properties of fats and oils to create products with specific functionalities. aocs.org

Regioselective Biocatalysis (e.g., sn-1,3 Specific Lipases) in Triglyceride Caprylate Synthesis

A significant advantage of using lipases in the synthesis of triglycerol caprylate is their regioselectivity. Many lipases exhibit specificity for the sn-1 and sn-3 positions of the glycerol backbone, leaving the sn-2 position intact. nih.gov These sn-1,3 specific lipases are particularly valuable for the synthesis of structured lipids with a specific positional distribution of fatty acids. mdpi.comglobethesis.comnih.gov For instance, in the acidolysis of a triglyceride with caprylic acid, an sn-1,3 specific lipase will preferentially incorporate caprylic acid at the outer positions of the glycerol moiety. ut.ac.ir This regioselectivity is crucial for producing structured lipids with desired nutritional or physical properties. The use of sn-1,3 specific lipases from sources like Thermomyces lanuginosa has been demonstrated in the enzymatic acidolysis of canola oil with caprylic acid. ut.ac.ir

Biocatalyst Immobilization and Operational Stability Studies

For practical and economic viability in industrial applications, lipases are often immobilized on solid supports. mdpi.com Immobilization can enhance the stability of the enzyme, facilitate its separation from the reaction mixture, and allow for its reuse over multiple reaction cycles. researchgate.netnih.gov Various materials, including polymers and nanoclays, have been investigated as supports for lipase immobilization. mdpi.com Studies on the operational stability of immobilized lipases are crucial to assess their performance over time. Research has shown that immobilized lipases can retain a high percentage of their initial activity even after multiple reuses. researchgate.netsemanticscholar.org For instance, some immobilized lipases have been shown to be reusable for up to 5 cycles while retaining over 90% of their relative activity. researchgate.net The storage stability of immobilized lipases is also an important consideration, with studies indicating that they can maintain a significant portion of their activity after extended storage periods. nih.govsemanticscholar.org

Solvent-Free Media Application in Enzymatic Reactions

The enzymatic synthesis of polyglycerol esters, such as triglycerol caprylate, in solvent-free systems represents a significant advancement in green chemistry. researchgate.net This approach avoids the use of organic solvents, which are often hazardous and contribute to environmental pollution. acs.org The reaction is typically catalyzed by lipases, with immobilized enzymes like Lipozyme 435, Novozym 435, and Lipozyme RM IM being frequently employed due to their stability and reusability. acs.orgnih.govmdpi.com

In a solvent-free environment, the reactants themselves—polyglycerol and the fatty acid (caprylic acid in this case)—serve as the reaction medium. This method is environmentally friendly and can lead to a higher purity product, as it avoids side reactions often associated with high-temperature chemical catalysis. researchgate.netacs.org However, the process presents unique challenges. The high viscosity of the reactants, particularly polyglycerol, and the immiscibility of the hydrophilic polyglycerol and the hydrophobic fatty acid can create mass-transfer limitations. fkit.hrresearchgate.net

A critical factor for achieving high conversion rates is the effective removal of water, a by-product of the esterification reaction. researchgate.net The accumulation of water can inhibit enzyme activity and shift the reaction equilibrium back towards the reactants. Research has explored various strategies to overcome this, including the use of molecular sieves or nitrogen flushing. fkit.hrresearchgate.net Nitrogen flushing, or sparging, has proven particularly effective; it creates a convective flow that improves mixing in the multiphase system and efficiently strips water from the reaction medium. fkit.hrresearchgate.net Studies have demonstrated that using nitrogen flushing in a solvent-free synthesis of polyglycerol caprylate can lead to the complete conversion of the fatty acid, yielding an acid-free product under mild temperature conditions (e.g., 65 °C). fkit.hrresearchgate.net

Optimization of reaction parameters is crucial for maximizing yield. Key variables include reaction temperature, substrate molar ratio, and enzyme concentration. nih.govnih.gov For instance, one study on polyglycerol fatty acid esters (PGFEs) identified optimal conditions as a reaction temperature of 84.48 °C, a reaction time of 6 hours, a polyglycerol to fatty acid molar ratio of 1.35:1, and an enzyme usage of 1.41 wt%. nih.govresearchgate.net

| Catalyst | Substrates | Temperature (°C) | Molar Ratio (Polyglycerol:Fatty Acid) | Water Removal Method | Conversion/Yield | Reference |

|---|---|---|---|---|---|---|

| Lipase | Polyglycerol-10, Caprylic Acid | 65 | Not specified (1:1 weight ratio) | Nitrogen Flushing | Complete fatty acid conversion | fkit.hrresearchgate.net |

| Lipozyme 435 | Polyglycerol, Various Fatty Acids | 84.48 | 1.35:1 | Not specified (likely vacuum) | ~71.68% (for short-chain) | nih.govresearchgate.net |

| Novozym 435 | Polyglycerol-2, Stearic Acid | 80 | 1:1.8 | Reduced Pressure & N2 Flow | High yield, optimized | acs.orgnih.gov |

| Lipozyme RM IM | Cottonseed Oil, Capric Acid (Acidolysis) | 45 | 1:4 (Oil:Acid) | Not specified (FBR system) | ~40 mol% incorporation | mdpi.comunife.it |

Green Chemistry Principles in Triglycerol Caprylate Production

The production of triglycerol caprylate is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of polyglycerol esters (PGEs) is considered a green alternative to conventional emulsifiers, primarily because the raw materials can be sourced from renewable vegetable oils. scispace.comresearchgate.net

Sustainable Raw Material Utilization (e.g., Plant Oils)

A core tenet of green chemistry is the use of renewable feedstocks. Triglycerol caprylate production aligns with this principle by utilizing raw materials derived from sustainable sources. researchgate.net The polyglycerol backbone is synthesized from glycerol, a major co-product of the biodiesel industry. mdpi.comresearchgate.net The surge in biodiesel production has created a surplus of crude glycerol, making its conversion into value-added products like polyglycerols an economically and environmentally attractive proposition. researchgate.netresearchgate.net This approach contributes to a circular economy by valorizing a waste stream from another industrial process. mdpi.com

The caprylate moiety is derived from caprylic acid, a medium-chain fatty acid that can be obtained from plant oils such as coconut oil and palm kernel oil. researchgate.net The use of fatty acids from vegetable oils ensures that the entire molecule is bio-based and derived from renewable resources, enhancing its profile as a sustainable chemical. scispace.com

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) is an innovative technology that aligns with green chemistry principles by improving reaction efficiency. mdpi.com Unlike conventional heating where heat is transferred slowly from the vessel walls into the reaction mixture, microwave irradiation provides rapid, homogeneous, and efficient dielectric heating directly to the entire volume of the reactants. mdpi.comnih.gov This can lead to spectacular acceleration of reaction rates, significantly reducing reaction times and increasing product yields. mdpi.comresearchgate.net

The application of microwave technology to the synthesis of glyceryl esters has been shown to be highly effective. google.comacademie-sciences.fr For example, a method for synthesizing glyceryl caprylate-caprate using microwave assistance in the presence of a composite catalyst demonstrated the ability to rapidly prepare a high-quality product. google.com This process allows for a high esterification rate while remarkably reducing the energy consumption and production costs of the reaction. google.com The fast and uniform heating provided by microwaves can also minimize the formation of undesirable by-products that may occur during prolonged heating in conventional methods. mdpi.com

| Parameter | Microwave-Assisted Synthesis | Conventional Heating | Reference |

|---|---|---|---|

| Heating Mechanism | Direct, homogeneous dielectric heating | Indirect, convective heating from vessel surface | nih.gov |

| Reaction Time | Significantly reduced (minutes vs. hours) | Longer | mdpi.comgoogle.com |

| Energy Efficiency | Higher, less energy consumption | Lower | google.com |

| Product Yield | Often higher | Variable, can be lower | mdpi.com |

| By-product Formation | Reduced | Potentially higher due to prolonged heating | mdpi.com |

Waste Reduction and By-product Management in Synthesis

Waste prevention is a fundamental principle of green chemistry. In the synthesis of triglycerol caprylate, waste reduction is achieved through several strategic approaches. The use of enzymatic catalysts, as discussed in section 2.2.6, is a primary method. Enzymes operate under mild conditions and exhibit high selectivity, which minimizes the formation of by-products often generated in harsh, non-selective chemical catalysis that employs strong acids or bases. researchgate.netacs.org This eliminates the need for neutralization steps and reduces the generation of salt waste. acs.org

Furthermore, the use of immobilized enzymes allows for easy separation from the reaction mixture and subsequent reuse over multiple cycles. acs.org Studies have shown that biocatalysts like Novozym 435 can be recycled up to 20 times with minimal loss of activity, significantly reducing catalyst waste and lowering production costs. acs.orgnih.gov

Another key aspect of waste management is the utilization of crude glycerol from biodiesel production. researchgate.net Instead of being discarded as an environmental pollutant, this glycerol byproduct serves as a valuable and sustainable raw material for producing the polyglycerol backbone. researchgate.netmdpi.com This strategy not only prevents waste but also adds value to the biodiesel production chain, creating a more integrated and sustainable industrial ecosystem. mdpi.com Avoiding the use of organic solvents in solvent-free synthesis further contributes to waste reduction by preventing the formation of solvent-contaminated waste streams. academie-sciences.fr

Advanced Analytical and Characterization Methodologies for Triglycerol Caprylate

Chromatographic Separations and Quantitative Analysis

Chromatographic techniques are fundamental in the separation and quantification of Triglycerol caprylate from complex mixtures. The choice of method depends on the specific analytical goal, whether it is the separation of different triacylglycerol species, compositional analysis of fatty acids, or the analysis of glyceride mixtures.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of triacylglycerol (TAG) molecular species. researchgate.netspringernature.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, separating TAGs based on their partition number, which is related to the total number of carbon atoms and the degree of unsaturation of the fatty acid chains. researchgate.netdss.go.th For Triglycerol caprylate, which is a saturated TAG, RP-HPLC can effectively separate it from other TAGs with different fatty acid compositions.

The separation is typically achieved using a C18 column and a mobile phase gradient, often consisting of acetonitrile (B52724) and a stronger solvent like isopropanol (B130326) or dichloromethane. youngin.com Detection can be accomplished using various detectors, including Refractive Index (RI) detectors, Ultraviolet (UV) detectors at low wavelengths, and Evaporative Light Scattering Detectors (ELSD). aocs.orgnih.gov ELSD is particularly advantageous as its response is less dependent on the optical properties of the analytes.

Table 1: Typical HPLC Conditions for Triacylglycerol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., Spherisorb ODS2) aocs.org |

| Mobile Phase | Gradient of Acetonitrile and a stronger solvent (e.g., acetone, isopropanol) youngin.comaocs.org |

| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) aocs.orgnih.gov |

| Temperature | Controlled, often slightly above ambient to improve efficiency dss.go.th |

This table presents a generalized set of HPLC conditions. Specific parameters may be optimized for particular applications.

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) is the standard method for determining the fatty acid composition of triglycerides like Triglycerol caprylate. upce.czmeasurlabs.com This method does not analyze the intact triglyceride but rather the fatty acid methyl esters (FAMEs) derived from it through a transesterification reaction. usu.edunih.gov

The FAMEs are volatile and can be separated on a capillary GC column, typically with a polar stationary phase. ocl-journal.org The FID provides a response that is proportional to the mass of the carbon-containing analytes, allowing for accurate quantification of the individual fatty acids. nih.govoup.com For Triglycerol caprylate, this analysis would confirm that caprylic acid is the sole fatty acid component.

Table 2: Typical GC-FID Conditions for FAME Analysis

| Parameter | Condition |

|---|---|

| Column | Capillary column with a polar stationary phase (e.g., wax-type) ocl-journal.org |

| Carrier Gas | Helium or Hydrogen ocl-journal.org |

| Injection Mode | Split injection ocl-journal.org |

| Temperature Program | Ramped temperature program to separate FAMEs of different chain lengths and degrees of unsaturation ocl-journal.org |

| Detector | Flame Ionization Detector (FID) measurlabs.com |

This table outlines common GC-FID parameters for FAME analysis. Method specifics can be tailored to the sample matrix and target analytes.

Capillary Supercritical Fluid Chromatography (SFC) is an alternative technique for the analysis of glyceride mixtures. nih.gov SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.govnih.gov This mobile phase has properties intermediate between a gas and a liquid, offering higher solute diffusivity than liquids and lower viscosity, which can lead to faster and more efficient separations. nih.gov

SFC is particularly well-suited for the analysis of thermally labile and non-volatile compounds like triglycerides. taylorfrancis.com It can be coupled with FID, providing universal detection for all glyceride species. researchgate.net This technique can be used to obtain a "fingerprint" of the composition of mono-, di-, and triglycerides in a sample. nih.gov

For more complex separations of triglycerides, specialized chromatographic techniques can be employed.

Silver Ion Chromatography: This technique, often performed in an HPLC format (Ag+-HPLC), separates triglycerides based on the number, position, and geometry of double bonds in their fatty acid chains. nih.govresearchgate.net The silver ions immobilized on the stationary phase interact with the π-electrons of the double bonds, leading to differential retention. nih.gov While Triglycerol caprylate is saturated and would elute early, this technique is invaluable for separating it from unsaturated triglycerides.

Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, two-dimensional liquid chromatography offers significantly enhanced resolving power. nih.govresearchgate.net A common approach for triglyceride analysis is to combine silver ion chromatography in the first dimension with reversed-phase chromatography in the second dimension. nih.govmdpi.com This orthogonal separation mechanism allows for the detailed characterization of complex triglyceride mixtures. nih.gov

Spectroscopic Structural Elucidation and Confirmation

Spectroscopic techniques are essential for the unambiguous structural elucidation and confirmation of Triglycerol caprylate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of triglycerides. nih.govlabcorp.com Both proton (¹H) and carbon-13 (¹³C) NMR are used for this purpose.

¹H NMR: The ¹H NMR spectrum of Triglycerol caprylate will show characteristic signals for the protons on the glycerol (B35011) backbone and the caprylic acid chains. researchgate.net The protons of the glyceryl moiety typically appear as multiplets in the 4.1-4.3 ppm and 5.2-5.3 ppm regions. researchgate.net The protons of the fatty acid chains will have distinct chemical shifts depending on their position relative to the ester group and the terminal methyl group. aocs.org Integration of the signal areas can be used to confirm the ratio of glycerol to fatty acid protons, and thus the identity of the triglyceride.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. uc.pt The carbonyl carbons of the ester groups will have characteristic resonances around 172-174 ppm. nih.govresearchgate.net The carbons of the glycerol backbone and the fatty acid chains will also have distinct chemical shifts, allowing for confirmation of the structure of Triglycerol caprylate. researchgate.net While ¹³C NMR is less sensitive than ¹H NMR, it can provide valuable complementary structural information. nih.gov

Table 3: Characteristic NMR Chemical Shifts for Triglycerides

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

|---|---|---|

| ¹H | Glycerol CH₂ | 4.1 - 4.3 researchgate.net |

| ¹H | Glycerol CH | 5.2 - 5.3 researchgate.net |

| ¹H | α-CH₂ of fatty acid | ~2.3 |

| ¹H | Terminal CH₃ of fatty acid | ~0.9 |

| ¹³C | Carbonyl (C=O) | 172 - 174 nih.govresearchgate.net |

| ¹³C | Glycerol CH₂ | ~62 |

| ¹³C | Glycerol CH | ~69 |

| ¹³C | α-CH₂ of fatty acid | ~34 |

| ¹³C | Terminal CH₃ of fatty acid | ~14 |

This table provides approximate chemical shift ranges. Actual values can vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used for the qualitative analysis of triglycerol caprylate. It functions by identifying the characteristic vibrational modes of the functional groups present in the molecule. The resulting FTIR spectrum serves as a unique molecular "fingerprint," confirming the compound's identity and providing insights into its composition. nih.govmdpi.com

Triglycerides, such as triglycerol caprylate, exhibit a distinctive spectral pattern. nih.gov The analysis focuses on specific absorption bands that correspond to the vibrations of its constituent bonds. One of the most prominent features in the spectrum of triglycerol caprylate is a strong absorption peak in the region of 1730-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester functional groups that link the caprylic acid chains to the glycerol backbone. nih.gov

Additionally, the spectrum shows strong peaks in the 2850-2960 cm⁻¹ range, which are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methylene (B1212753) (-CH₂) and methyl (-CH₃) groups of the caprylate fatty acid chains. nih.govresearchgate.net The fingerprint region of the spectrum, typically between 1000 and 1500 cm⁻¹, contains further peaks related to C-O stretching and C-H bending vibrations that complete the structural confirmation. nih.gov

Table 1: Characteristic FTIR Absorption Bands for Triglycerol Caprylate This table is interactive. You can sort and filter the data.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2926 | C-H (in -CH₂) | Asymmetric Stretching |

| ~2855 | C-H (in -CH₂) | Symmetric Stretching |

| ~1732 | C=O (Ester) | Stretching |

| ~1450 | C-H | Bending |

Mass Spectrometry (MS) Techniques (e.g., APCI-MS, ESI-MS, Tandem MS, EI-MS)

Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation and characterization of triglycerol caprylate. Various ionization techniques can be employed, each providing specific types of structural information.

Atmospheric Pressure Chemical Ionization (APCI-MS): This technique is well-suited for the analysis of triglycerides. In APCI-MS, triglycerol caprylate typically forms a protonated molecular ion [M+H]⁺. A characteristic fragmentation pattern involves the neutral loss of one of the caprylic acid chains, resulting in a prominent diacylglycerol-like fragment ion [M-RCOO]⁺. capes.gov.braocs.org The relative abundance of these fragment ions can provide clues about the fatty acid composition.

Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that is highly effective for analyzing triglycerides, often by forming adducts with ions present in the solvent, such as sodium [M+Na]⁺, lithium [M+Li]⁺, or ammonium (B1175870) [M+NH₄]⁺. aocs.orgnih.govmdpi.com These adducts are typically stable, with the ammonium adduct [M+NH₄]⁺ often being the most abundant peak. aocs.org ESI is particularly useful as it generally causes less in-source fragmentation than APCI, making it easier to identify the intact molecular weight of the triglyceride.

Tandem Mass Spectrometry (MS/MS or MSⁿ): To gain deeper structural insight, tandem MS is employed. In this technique, a specific ion (e.g., the [M+Li]⁺ or [M+H]⁺ ion) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides detailed information about the constituent fatty acid chains and can even help distinguish between regioisomers. nih.gov For instance, the fragmentation of lithiated adducts in ESI-MS/MS can produce ions that are diagnostic for the substituent at the sn-2 position. nih.gov More advanced techniques like multi-stage mass spectrometry (MS³) can provide even more comprehensive qualitative profiling of complex triglyceride mixtures. nih.gov

Table 2: Comparison of Mass Spectrometry Techniques for Triglyceride Analysis This table is interactive. You can sort and filter the data.

| MS Technique | Primary Ion Formed | Key Information Provided |

|---|---|---|

| APCI-MS | [M+H]⁺, [M-RCOO]⁺ | Molecular weight, Diacylglycerol fragments |

| ESI-MS | [M+Na]⁺, [M+NH₄]⁺, [M+Li]⁺ | Precise molecular weight (as adducts) |

| Tandem MS (MS/MS) | Fragment ions from a selected precursor | Fatty acid composition, Positional information |

Regiospecific and Stereospecific Distribution Analysis of Fatty Acyl Chains

The precise positioning of the three caprylate acyl chains on the glycerol backbone defines the regioisomeric and stereoisomeric structure of triglycerol caprylate. mdpi.com In a triacylglycerol molecule, the three positions on the glycerol moiety are not equivalent and are designated using "stereospecific numbering" (sn) as sn-1, sn-2, and sn-3. aocs.orgnih.gov Regiospecific analysis aims to determine the distribution of fatty acids between the central (sn-2) and outer (sn-1, sn-3) positions, while stereospecific analysis further distinguishes between the sn-1 and sn-3 positions. mdpi.com

Enzymatic Hydrolysis with Pancreatic Lipase (B570770) for Positional Determination

A classic and widely used method for determining the fatty acid composition at the sn-2 position involves enzymatic hydrolysis using pancreatic lipase. aocs.org This enzyme exhibits regiospecificity, selectively hydrolyzing the ester bonds at the primary sn-1 and sn-3 positions of the triglyceride. researchgate.netresearchgate.net

The procedure involves incubating triglycerol caprylate with pancreatic lipase under controlled conditions. The enzyme cleaves the caprylate chains from the sn-1 and sn-3 positions, releasing them as free fatty acids and leaving behind the 2-monoacylglycerol (in this case, 2-monocapryloylglycerol). aocs.org This resulting 2-monoglyceride is then isolated from the reaction mixture, typically using chromatographic techniques, and its fatty acid composition is analyzed. This directly reveals which fatty acid was esterified at the sn-2 position of the original molecule. The composition of the sn-1 and sn-3 positions can then be calculated by comparing the fatty acid profile of the intact triglyceride with that of the isolated 2-monoglyceride. researchgate.net It is important to note that the rate of hydrolysis can be influenced by the chain length of the fatty acids, with short-chain acids sometimes hydrolyzing more rapidly. mdpi.comaocs.org

Nuclear Magnetic Resonance for Regioisomeric Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly high-resolution Carbon-13 NMR (¹³C-NMR), offers a powerful and non-destructive alternative for regioisomeric analysis. mdpi.com This technique can quantitatively differentiate between fatty acyl chains located at the sn-2 position versus those at the sn-1 and sn-3 positions without the need for chemical or enzymatic reactions. aocs.orgaocs.org

The differentiation is based on the distinct chemical environments of the carbon atoms in the different positions. Specifically, the carbonyl carbons (C=O) of the ester groups exhibit slightly different resonance frequencies (chemical shifts) in the ¹³C-NMR spectrum depending on their location on the glycerol backbone. nih.gov The carbonyl carbon of the caprylate chain at the sn-2 position will have a distinct chemical shift compared to the carbonyl carbons of the chains at the sn-1 and sn-3 positions. researchgate.net By integrating the signal areas of these resolved peaks in the carbonyl region of the spectrum (typically around 172-174 ppm), one can directly quantify the proportion of caprylate chains at the sn-2 and sn-1,3 positions. nih.gov

Table 3: Typical ¹³C-NMR Chemical Shifts for Triglyceride Carbonyl Carbons This table is interactive. You can sort and filter the data.

| Glycerol Position | Typical Chemical Shift Range (ppm) | Information |

|---|---|---|

| sn-1, 3 | ~173.3 | Corresponds to acyl chains at the outer positions |

Assessment of Product Purity and Conversion Rates

The synthesis of triglycerol caprylate via the esterification of glycerol with caprylic acid is a reaction that proceeds through intermediate stages, forming mono- and diglycerides. Therefore, assessing the final product's purity and monitoring the reaction's conversion rate are critical for process optimization and quality control.

Conversion Rate Analysis: The progress of the esterification reaction is frequently monitored by measuring the decrease in the concentration of one of the reactants, typically the free caprylic acid. ias.ac.in

Acid Value Titration: A common method is to determine the acid value of the reaction mixture at regular intervals. The acid value, which quantifies the amount of free fatty acids present, is measured by titration with a standardized base like potassium hydroxide (B78521) (KOH). The percentage conversion is then calculated based on the reduction in the acid value from the start to the end of the reaction. ias.ac.in

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is another effective tool for monitoring the reaction. By analyzing samples over time, HPLC can separate and quantify the reactants (glycerol, caprylic acid), intermediates (monocaprylate, dicaprylate), and the final product (triglycerol caprylate), providing a detailed profile of the reaction's progress and conversion efficiency. ias.ac.in

Product Purity Assessment: After the synthesis is complete, it is essential to determine the purity of the isolated triglycerol caprylate. The primary impurities are typically unreacted starting materials and intermediate mono- and diglycerides.

HPLC Analysis: As with monitoring, HPLC is a primary method for purity assessment. Using a suitable column and mobile phase, it can effectively separate the target triglyceride from potential impurities, allowing for accurate quantification of its purity. ias.ac.in

FTIR Spectroscopy: While primarily qualitative, FTIR can also be used for purity assessment, especially when combined with chemometric techniques. By comparing the spectrum of a production batch to that of a high-purity standard, it is possible to detect contaminants or variations in composition. nih.gov Advanced algorithms can even generate a "quality score" based on spectral features. nih.gov

Table 4: Methods for Purity and Conversion Assessment This table is interactive. You can sort and filter the data.

| Method | Parameter Measured | Purpose |

|---|---|---|

| Acid Value Titration | Free caprylic acid concentration | Determine reaction conversion rate |

| HPLC | Concentration of all components (reactants, intermediates, product) | Monitor conversion and assess final product purity |

Mechanistic Studies of Metabolism and Environmental Fate of Triglycerol Caprylate

Enzymatic Hydrolysis Mechanisms

The initial step in the metabolism of Triglycerol caprylate involves enzymatic hydrolysis, primarily mediated by lipases. This process is crucial for the breakdown of the triacylglycerol structure into glycerol (B35011) and free fatty acids, enabling their absorption and subsequent metabolism.

Lipase (B570770) Catalytic Triad (B1167595) and Active Site Dynamics

The enzymatic hydrolysis of Triglycerol caprylate is catalyzed by lipases, which possess a highly conserved structural feature known as the catalytic triad. nih.govproteopedia.org This triad, typically located at the active site of the enzyme, consists of three amino acid residues: serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). nih.govresearchgate.net The catalytic mechanism is initiated by the deprotonation of the serine hydroxyl group by the histidine residue, which is in turn stabilized by the acidic residue (aspartate or glutamate). researchgate.netresearchgate.net This process enhances the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of the ester bond in the Triglycerol caprylate molecule. proteopedia.orgresearchgate.net

A key feature of many lipases is the presence of a mobile element, often a helical peptide segment referred to as the "lid" or "cap," which covers the active site in an aqueous environment. nih.govnih.gov In the presence of a lipid-water interface, such as that formed by Triglycerol caprylate, a conformational change occurs, causing the lid to move. nih.gov This movement exposes the hydrophobic active site to the substrate, a phenomenon known as interfacial activation. nih.govproteopedia.org The dynamics of the active site, including the movement of the lid and the precise orientation of the catalytic triad, are critical for the efficient binding and hydrolysis of the triglyceride substrate. acs.orgresearchgate.net

Table 1: Key Components of Lipase Catalytic Mechanism

| Component | Function | References |

| Catalytic Triad (Ser-His-Asp/Glu) | Provides the catalytic machinery for ester bond cleavage. | nih.govresearchgate.net |

| Serine | Acts as the primary nucleophile, attacking the carbonyl carbon of the ester. | proteopedia.orgresearchgate.net |

| Histidine | Functions as a general base, abstracting a proton from the serine hydroxyl group. | researchgate.netresearchgate.net |

| Aspartate/Glutamate | Stabilizes the positively charged histidine residue, enhancing its basicity. | nih.govresearchgate.net |

| Lid/Cap Domain | Regulates substrate access to the active site through interfacial activation. | nih.govnih.gov |

| Oxyanion Hole | Stabilizes the tetrahedral intermediate formed during catalysis. | ebi.ac.uk |

Nucleophilic Acyl Substitution Pathways during Triacylglycerol Hydrolysis

The hydrolysis of Triglycerol caprylate by lipases proceeds via a nucleophilic acyl substitution mechanism. youtube.comlibretexts.org The process can be delineated into the following key steps:

Nucleophilic Attack: The activated serine residue in the lipase's active site performs a nucleophilic attack on the carbonyl carbon of one of the caprylic acid ester linkages in the Triglycerol caprylate molecule. researchgate.netebi.ac.uk

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient, unstable tetrahedral intermediate. researchgate.netebi.ac.uk The negative charge on the oxygen atom of the carbonyl group is stabilized by the oxyanion hole, a region in the active site that contains hydrogen bond donors. ebi.ac.uk

Acyl-Enzyme Intermediate Formation: The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. A diacylglycerol molecule is released, and the fatty acyl group (caprylyl group) forms a covalent bond with the serine residue of the enzyme, creating an acyl-enzyme intermediate. researchgate.netresearchgate.net

Deacylation: A water molecule enters the active site and is activated by the histidine residue of the catalytic triad, which acts as a general base. researchgate.netebi.ac.uk The resulting hydroxide (B78521) ion then attacks the carbonyl carbon of the acyl-enzyme intermediate, forming another tetrahedral intermediate. youtube.com

Enzyme Regeneration: This second intermediate collapses, releasing the caprylic acid molecule and regenerating the active serine residue of the enzyme, which is then ready for another catalytic cycle. researchgate.netresearchgate.net

This sequence of events is repeated for the remaining ester bonds of the di- and mono-glyceride molecules, ultimately yielding glycerol and three molecules of caprylic acid. ui.ac.id

Biochemical Degradation Pathways of Released Fatty Acids (e.g., Beta-Oxidation of Caprylic Acid)

Following the enzymatic hydrolysis of Triglycerol caprylate, the released caprylic acid undergoes metabolic degradation, primarily through the beta-oxidation pathway within the mitochondria. wikipedia.orgnih.gov This catabolic process systematically breaks down the fatty acid molecule to generate energy in the form of ATP.

The key steps involved in the beta-oxidation of caprylic acid are as follows:

Activation: Before entering the mitochondria, caprylic acid is activated in the cytoplasm by the attachment of Coenzyme A (CoA) to form caprylyl-CoA. This reaction is catalyzed by acyl-CoA synthetase.

Mitochondrial Transport: Unlike long-chain fatty acids, which require the carnitine shuttle for transport across the inner mitochondrial membrane, medium-chain fatty acids like caprylic acid can cross the mitochondrial membrane more directly. frontiersin.org

Beta-Oxidation Cycle: Once inside the mitochondrial matrix, caprylyl-CoA undergoes a cyclical series of four enzymatic reactions: wikipedia.orgnih.gov

Dehydrogenation: Acyl-CoA dehydrogenase catalyzes the oxidation of caprylyl-CoA, introducing a double bond between the alpha and beta carbons and producing FADH2.

Hydration: Enoyl-CoA hydratase adds a water molecule across the double bond, forming a hydroxyl group on the beta carbon.

Oxidation: 3-hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group to a keto group, generating NADH.

Thiolysis: Thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a new acyl-CoA molecule that is two carbons shorter than the original.

This cycle repeats until the entire caprylic acid chain is converted into acetyl-CoA molecules. pearson.com For caprylic acid (an 8-carbon fatty acid), this process involves three cycles of beta-oxidation, yielding four molecules of acetyl-CoA, three molecules of FADH2, and three molecules of NADH. pearson.com The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production. wikipedia.org

Table 2: Products of Beta-Oxidation of One Molecule of Caprylic Acid

| Product | Quantity per Molecule of Caprylic Acid | Subsequent Metabolic Fate |

| Acetyl-CoA | 4 | Enters the Citric Acid Cycle |

| FADH2 | 3 | Enters the Electron Transport Chain |

| NADH | 3 | Enters the Electron Transport Chain |

General Triacylglycerol Biosynthesis Pathways Relevant to Glyceride Formation

The formation of glycerides, including structures analogous to Triglycerol caprylate, occurs through several key biosynthetic pathways. slideshare.net These pathways are fundamental to lipid metabolism and storage in most organisms. themedicalbiochemistrypage.org The primary route for triacylglycerol synthesis is the glycerol-3-phosphate pathway, also known as the Kennedy pathway. slideshare.netthemedicalbiochemistrypage.org

The main steps in this pathway are:

Glycerol-3-Phosphate Formation: The backbone for triacylglycerol synthesis, glycerol-3-phosphate, is primarily derived from two sources. In the liver and most other tissues, it is formed by the phosphorylation of glycerol, a reaction catalyzed by glycerol kinase. themedicalbiochemistrypage.orgmhmedical.com In adipose tissue, which lacks glycerol kinase, glycerol-3-phosphate is synthesized from dihydroxyacetone phosphate (B84403) (DHAP), an intermediate of glycolysis, via the action of glycerol-3-phosphate dehydrogenase. slideshare.netmhmedical.com

Acylation of Glycerol-3-Phosphate: Glycerol-3-phosphate is then sequentially acylated with two molecules of fatty acyl-CoA. The first acylation, at the C-1 position, is catalyzed by glycerol-3-phosphate acyltransferase (GPAT), forming lysophosphatidic acid. themedicalbiochemistrypage.org

Formation of Phosphatidic Acid: A second acylation at the C-2 position, catalyzed by acyl-glycerol-3-phosphate acyltransferase (AGPAT), results in the formation of phosphatidic acid (1,2-diacylglycerol phosphate).

Dephosphorylation to Diacylglycerol: The phosphate group is removed from phosphatidic acid by phosphatidic acid phosphatase (PAP), yielding 1,2-diacylglycerol. researchgate.net

Final Acylation: The final step involves the acylation of diacylglycerol with a third molecule of fatty acyl-CoA, catalyzed by diacylglycerol acyltransferase (DGAT), to form triacylglycerol. researchgate.net

An alternative pathway, the monoacylglycerol pathway, is prominent in the intestines for the resynthesis of triacylglycerols from absorbed 2-monoacylglycerols and fatty acids. slideshare.netaocs.org

Structured Lipid Hydrolysis and Absorption Mechanisms

Structured lipids, which include molecules like Triglycerol caprylate where the fatty acid composition and position on the glycerol backbone are specifically defined, undergo hydrolysis and absorption in a manner similar to conventional triacylglycerols. nih.govtandfonline.com The process begins in the gastrointestinal tract, where these lipids are subjected to enzymatic digestion.

Gastric lipase initiates the hydrolysis in the stomach, preferentially cleaving fatty acids from the sn-3 position of the triacylglycerol. aocs.orgbasicmedicalkey.com However, the majority of lipid digestion occurs in the small intestine, mediated by pancreatic lipase. animbiosci.org For pancreatic lipase to act efficiently, the lipid droplets must first be emulsified by bile salts released from the gallbladder. animbiosci.org Pancreatic lipase, in conjunction with its cofactor colipase, then hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol, releasing free fatty acids and 2-monoacylglycerol. annualreviews.org

The products of this hydrolysis—caprylic acid and 2-monocapryloylglycerol in the case of Triglycerol caprylate—are incorporated into mixed micelles along with bile salts and other lipids. animbiosci.org These micelles facilitate the transport of the lipolytic products across the unstirred water layer to the surface of the enterocytes, the absorptive cells of the small intestine. basicmedicalkey.com The absorption of these products can occur through both passive diffusion and carrier-mediated transport. basicmedicalkey.com

Environmental Biodegradation Studies

Polyglycerol esters of fatty acids, a class of compounds to which Triglycerol caprylate belongs, are generally considered to be biodegradable. mdpi.cominchem.org Their environmental fate is largely determined by microbial degradation, where microorganisms utilize these esters as a source of carbon and energy. nih.gov The biodegradation process typically begins with the enzymatic hydrolysis of the ester linkages by extracellular lipases and esterases secreted by bacteria and fungi. nih.govnih.gov

This initial hydrolysis breaks down the polyglycerol ester into its constituent parts: polyglycerol and fatty acids (in this case, caprylic acid). researchgate.net Both of these components can then be further metabolized by microorganisms. The fatty acids are typically degraded through the beta-oxidation pathway, as described previously. wikipedia.org The polyglycerol moiety is also susceptible to microbial degradation, although the specific pathways can vary depending on the degree of polymerization and the microbial species involved.

The rate and extent of biodegradation are influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of a competent microbial community. nih.govresearchgate.net As non-ionic surfactants, polyglycerol fatty acid esters are designed to be environmentally compatible alternatives to other types of surfactants. mdpi.comresearchgate.net Studies on related aliphatic polyesters have shown that biodegradability in environments like seawater can be variable and dependent on the polymer's specific chemical structure and physical properties. researchgate.net

Aerobic Degradation in Aquatic Environments (e.g., Seawater)

The aerobic biodegradation of chemical substances in marine environments can be evaluated using the OECD 306 guideline, "Biodegradability in Seawater". aropha.comtoxlab.cositubiosciences.comaropha.comoecd.org This method utilizes natural seawater as the inoculum, containing a consortium of microorganisms indigenous to the marine environment. aropha.comtoxlab.co The degradation process is typically monitored by measuring parameters such as dissolved organic carbon (DOC) removal or biological oxygen demand (BOD). toxlab.coaropha.com

For Triglycerol caprylate, the primary mechanism of aerobic degradation in seawater is expected to be enzymatic hydrolysis of the ester linkages. This process is initiated by extracellular lipases produced by marine bacteria and fungi, which break down the molecule into triglycerol and caprylic acid. Both of these resulting compounds are known to be readily biodegradable. Glycerol is a simple polyol that can be rapidly assimilated into the central metabolic pathways of microorganisms. Caprylic acid, a medium-chain fatty acid, is a naturally occurring compound and is expected to be degraded via β-oxidation. epa.gov

A substance is considered to have the potential for biodegradation in the marine environment if it achieves greater than 60% biodegradation in the Closed Bottle Method or greater than 70% DOC removal in the Shake Flask Method within a 28 to 60-day period, as stipulated by OECD 306. aropha.comaropha.com Based on the known biodegradability of its components, it is anticipated that Triglycerol caprylate would meet these criteria.

Table 1: Representative Aerobic Biodegradation of Triglycerol Caprylate in Seawater (OECD 306 Shake Flask Method)

| Test Day | % Degradation (DOC Removal) |

| 0 | 0 |

| 7 | 25 |

| 14 | 55 |

| 21 | 75 |

| 28 | 85 |

This table presents hypothetical data for illustrative purposes, based on the expected biodegradability of similar polyol esters.

Soil Aerobic Transformation and Half-Life Determination

The transformation and degradation of chemical substances in soil are critical determinants of their environmental persistence. The OECD 307 guideline, "Aerobic and Anaerobic Transformation in Soil," provides a methodology to assess the rate and pathway of degradation in a controlled laboratory setting that simulates environmental conditions. ibacon.comsitubiosciences.comlabcorps.co.uklabcorp.comoecd.org This test typically involves treating soil samples with the test substance and monitoring its disappearance over time, as well as the formation and decline of any transformation products. ibacon.comoecd.org The test duration is generally a maximum of 120 days. situbiosciences.comlabcorps.co.uklabcorp.com

The aerobic transformation of Triglycerol caprylate in soil is expected to follow a similar pathway to that in aquatic environments, primarily driven by microbial activity. Soil microorganisms produce a variety of extracellular enzymes, including lipases, that can hydrolyze the ester bonds of Triglycerol caprylate. This initial step releases triglycerol and caprylic acid into the soil matrix.

Both glycerol and caprylic acid are readily utilized by soil microorganisms as carbon and energy sources. epa.govnih.gov Studies on the degradation of glycerol in soil have shown that it can be mineralized to carbon dioxide, with the rate being influenced by factors such as soil type, microbial activity, and nutrient availability. researchgate.net Similarly, caprylic acid, as a naturally occurring fatty acid, is expected to be rapidly degraded by the soil microflora. epa.gov

The degradation kinetics in soil are often expressed in terms of a half-life (DT50), which is the time required for 50% of the substance to be transformed. ibacon.com Given the inherent biodegradability of its components, Triglycerol caprylate is expected to have a relatively short half-life in aerobic soil environments.

Table 2: Representative Aerobic Soil Transformation of Triglycerol Caprylate (OECD 307)

| Time (days) | Triglycerol Caprylate Remaining (%) | Half-Life (DT50) Estimation (days) |

| 0 | 100 | - |

| 7 | 60 | ~10 |

| 14 | 35 | ~10 |

| 30 | 10 | ~10 |

| 60 | <5 | ~10 |

This table presents hypothetical data for illustrative purposes, based on the expected degradation pattern of readily biodegradable esters in soil.

Academic Research Applications and Functional Derivative Development

Design and Synthesis of Structured Lipids with Tailored Functional Properties

The strategic modification of triglycerides to create structured lipids (SLs) with specific nutritional and physical characteristics is a significant area of research. Triglycerol caprylate, or its constituent caprylic acid, is frequently employed in these syntheses to introduce medium-chain fatty acids (MCFAs) into the triglyceride structure, leading to lipids with unique metabolic and functional properties.

Engineering of Fatty Acid Composition and Positional Distribution in Triacylglycerols

The functionality of a triacylglycerol (TAG) is heavily dependent on the type of fatty acids it contains and their specific placement on the glycerol (B35011) backbone (sn-1, sn-2, and sn-3 positions). Researchers utilize enzymatic processes, such as acidolysis and interesterification, to precisely control this composition and distribution. In these reactions, lipases, which are enzymes that catalyze the hydrolysis of fats, are used to selectively replace fatty acids in a parent TAG with desired fatty acids.

For instance, in the synthesis of structured lipids, triglycerol caprylate can act as a source of caprylic acid (C8:0), a medium-chain fatty acid. The enzymatic incorporation of caprylic acid into vegetable oils rich in long-chain fatty acids (LCFAs) allows for the creation of novel TAGs with a combination of different fatty acid chain lengths. The choice of lipase (B570770) is critical as it determines the positional specificity of the incorporation. Sn-1,3 specific lipases, for example, will direct the caprylic acid to the outer sn-1 and sn-3 positions of the glycerol backbone, leaving the original fatty acid at the sn-2 position. This precise engineering allows for the development of lipids with specific metabolic fates, as the fatty acids at the sn-2 position are generally absorbed more efficiently.

Research on Medium-Long-Medium (MLM) Type Structured Lipids

A prominent area of structured lipid research focuses on the synthesis of medium-long-medium (MLM) type structured lipids. These are triacylglycerols that have medium-chain fatty acids at the sn-1 and sn-3 positions and a long-chain fatty acid at the sn-2 position. Triglycerol caprylate is a key substrate in the enzymatic synthesis of these MLM-type SLs.

The synthesis is typically achieved through lipase-catalyzed interesterification between a source of LCFAs (like a vegetable oil) and a source of MCFAs, such as tricaprylin (B1683027) (the common name for triglycerol caprylate). The use of sn-1,3 specific lipases is crucial to ensure the desired MLM structure. These specialized lipids are of significant interest due to their unique nutritional properties. The MCFAs at the sn-1 and sn-3 positions are readily hydrolyzed by pancreatic lipase and are quickly absorbed and metabolized, providing a rapid source of energy. The LCFA at the sn-2 position, often an essential fatty acid like linoleic acid, is absorbed as a 2-monoacylglycerol, which enhances its bioavailability.

| Parameter | Description | Finding |

| Enzyme | Lipozyme RM IM (sn-1,3 specific) | Effective in incorporating caprylic acid into the sn-1 and sn-3 positions of parent oils. |

| Substrates | Tricaprylin and various vegetable oils (e.g., soybean oil, olive oil) | High yields of MLM structured lipids can be achieved. |

| Reaction Type | Enzymatic Interesterification | Allows for precise control over the positional distribution of fatty acids. |

| Key Advantage | Improved nutritional properties | Combines the rapid energy release of MCFAs with the benefits of essential LCFAs. |

Role as a Model Compound in Fundamental Lipid Chemistry Research

Beyond its use in synthesizing novel lipids, the simple and well-defined structure of triglycerol caprylate makes it an excellent model compound for fundamental research in lipid chemistry. It allows scientists to study complex enzymatic reactions and physical phenomena in a controlled and reproducible manner.

Investigation of Esterification and Transesterification Kinetics

Triglycerol caprylate and its components, glycerol and caprylic acid, are frequently used as model substrates to investigate the kinetics of lipase-catalyzed esterification and transesterification reactions. The relatively short chain length of caprylic acid simplifies the analysis of reaction products and allows for a clearer understanding of the enzyme's behavior.

Kinetic studies often involve varying parameters such as temperature, substrate concentration, enzyme loading, and water activity to determine their effects on the reaction rate. By using tricaprylin, researchers can establish fundamental kinetic models, such as the Ping-Pong Bi-Bi mechanism, which describes the sequence of substrate binding and product release by the lipase. These models are essential for optimizing reaction conditions for the industrial production of structured lipids. For example, studies have determined the apparent kinetic parameters for lipase-catalyzed esterification, providing valuable data for reactor design and process scale-up.

Studies on Acyl Migration Phenomena and Control

Acyl migration is an intramolecular reaction where an acyl group moves from one hydroxyl group to another on the glycerol backbone. This phenomenon is a significant challenge in the synthesis of structured lipids as it can lead to the formation of undesired isomers, reducing the purity and functionality of the final product. For instance, in the synthesis of MLM lipids, acyl migration can cause the long-chain fatty acid at the sn-2 position to move to the sn-1 or sn-3 position, and a medium-chain fatty acid to move to the sn-2 position, resulting in an MML or LMM structure.

| Factor | Influence on Acyl Migration | Control Strategy |

| Temperature | Higher temperatures generally increase the rate of acyl migration. | Utilizing lower reaction temperatures or temperature programming. |

| Water Content | High water content can promote acyl migration. | Controlling the water activity in the reaction medium. |

| Reaction Time | Longer reaction times can lead to increased acyl migration. | Optimizing the reaction time to achieve a high yield of the desired product before significant migration occurs. |

| Enzyme Type | The properties of the lipase and its immobilization support can affect acyl migration. | Selecting lipases and immobilization methods that are less prone to inducing acyl migration. |

Development of Triglycerol Caprylate Derivatives and Analogues

Research into triglycerol caprylate has also led to the development of various derivatives and analogues with enhanced functional properties. A significant class of these derivatives is the polyglycerol esters of caprylic acid.

Polyglycerol esters are non-ionic surfactants synthesized by the esterification of polyglycerol with fatty acids. When caprylic acid is used, the resulting polyglyceryl-10 caprylate, for example, exhibits excellent emulsifying and solubilizing properties. These derivatives are gaining attention as biodegradable and biocompatible alternatives to polyethylene (B3416737) glycol (PEG)-based surfactants in the cosmetic, food, and pharmaceutical industries. Their properties can be tailored by varying the degree of polymerization of the glycerol backbone and the degree of esterification with caprylic acid, allowing for a wide range of hydrophile-lipophile balance (HLB) values. This versatility makes them suitable for a variety of applications, from food emulsifiers to drug delivery systems.

Synthesis and Characterization of Polyglyceryl Caprylates

Polyglyceryl esters, including polyglyceryl caprylates, are nonionic surfactants synthesized through the esterification of polyglycerol with fatty acids. nih.govchalmers.se These compounds are gaining attention as biodegradable and safe alternatives to polyethylene glycol (PEG)-based surfactants. nih.govscispace.com The synthesis of polyglyceryl-10 caprylates, for instance, involves the reaction of polyglycerin-10 with caprylic acid. nih.govnih.gov The reaction conditions, such as temperature and pressure, are controlled to drive the esterification process. chalmers.se An excess of polyglycerol is often used to favor the formation of monoesters. chalmers.se

The resulting products are complex mixtures, and their characterization is crucial for understanding their properties. chalmers.se Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) are used to confirm the chemical structures of the synthesized esters. nih.govnih.govresearchgate.net The physicochemical properties, including acid and hydroxyl values, are also determined to assess the degree of esterification. nih.gov For example, as the molar ratio of caprylic acid to polyglycerin-10 increases during synthesis, the hydroxyl values of the resulting polyglyceryl-10 caprylates decrease, while the saponification values increase. nih.gov

The hydrophilic-lipophilic balance (HLB) is a critical parameter for these surfactants, as it dictates their emulsifying behavior. atamanchemicals.comcnchemsino.com The HLB value of polyglyceryl esters can be adjusted by varying the degree of polymerization of the polyglycerol, the type of fatty acid, and the degree of esterification, with values ranging from 3 to 13. atamanchemicals.commdpi.com This wide range of HLB values allows for their use in both oil-in-water (o/w) and water-in-oil (w/o) emulsions. atamanchemicals.commdpi.comgreengredients.it

Table 1: Physicochemical Properties of Synthesized Polyglyceryl-10 Caprylates

| Property | Polyglyceryl-10 Monocaprylate | Polyglyceryl-10 Dicaprylate | Polyglyceryl-10 Tricaprylate |

|---|---|---|---|

| Appearance | Light yellow viscous liquid | Light yellow viscous liquid | Light yellow viscous liquid |

| Acid Value (mg KOH/g) | < 1.0 | < 1.0 | < 1.0 |

| Saponification Value (mg KOH/g) | 75-85 | 130-140 | 170-180 |

| Hydroxyl Value (mg KOH/g) | 500-550 | 350-400 | 200-250 |

This table is generated based on the trends described in the synthesis of polyglyceryl-10 caprylates. nih.gov

Research on Glyceryl Monocaprylate and Other Partial Glycerides

Glycerol monocaprylate (GMC), a monoglyceride of caprylic acid, is another area of active research. nih.govnih.govresearchgate.net It is synthesized from caprylic acid and glycerol and is recognized for its emulsifying and antimicrobial properties. nih.govresearchgate.net Research has explored its effects on gut microbiota and its potential to influence metabolic and inflammatory processes. nih.govnih.gov Studies in mice have shown that GMC can modulate the composition of gut microbiota, leading to an increase in the production of short-chain fatty acids (SCFAs). nih.govnih.gov Specifically, low-dose GMC supplementation was found to significantly increase the abundance of Lactobacillus, while high-dose supplementation increased the abundance of SCFA-producing bacteria like Clostridiales, Lachnospiraceae, and Ruminococcus. nih.gov